molecular formula C16H14BrFO3 B2658994 2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 872183-24-9

2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B2658994
CAS No.: 872183-24-9
M. Wt: 353.187
InChI Key: SDZOUZFPLXOTSY-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is a brominated benzaldehyde derivative featuring ethoxy, 4-fluorobenzyloxy, and aldehyde functional groups. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its reactivity is governed by the electron-withdrawing bromine atom, the steric bulk of the ethoxy group, and the aromatic fluorobenzyl substituent, which collectively influence its applications in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name

2-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO3/c1-2-20-15-7-12(9-19)14(17)8-16(15)21-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZOUZFPLXOTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde typically involves multiple steps:

    Ethoxylation: The addition of an ethoxy group to the benzaldehyde.

    Fluorobenzylation: The attachment of a fluorobenzyl group to the benzaldehyde.

Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Ethoxylation might involve the use of ethyl alcohol and a base, while fluorobenzylation could be carried out using 4-fluorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula CAS No. Key Differences Reference
2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde Bromo, ethoxy, 4-fluorobenzyloxy C₁₆H₁₄BrFO₃ Not specified Baseline compound
3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde Bromo, methoxy, 4-fluorobenzyloxy C₁₅H₁₂BrFO₃ BBC/869 Methoxy instead of ethoxy; reduced steric bulk
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Bromo, ethoxy, 2-fluorobenzyloxy C₁₆H₁₄BrFO₃ 384857-24-3 Fluorine position on benzyl (2- vs. 4-); altered electronic effects
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde Chloro, ethoxy, 2-chloro-4-fluorobenzyloxy C₁₆H₁₃ClFNO₃ Not specified Chlorine addition; dual halogen effects
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde Bromo, 4-bromobenzyloxy C₁₄H₁₀Br₂O₂ 84102-43-2 Dual bromine substituents; higher molecular weight

Biological Activity

2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde (CAS No. 872183-24-9) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound features a unique molecular structure characterized by the presence of bromine, ethoxy, and fluorobenzyl groups, which may contribute to its biological activity.

The molecular formula of this compound is C16H14BrFO3C_{16}H_{14}BrFO_{3}, with a molecular weight of approximately 353.19 g/mol. The compound exhibits properties typical of benzaldehyde derivatives, including potential reactivity in various chemical transformations.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor by binding to active sites, thereby obstructing enzymatic activity. This interaction can influence various metabolic pathways and signal transduction processes, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research indicates that this compound may possess anti-inflammatory and anticancer properties. Preliminary studies suggest that it could inhibit the proliferation of certain cancer cell lines and modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerReduced viability in cancer cell lines
Enzyme inhibitionPotential inhibition of specific enzymes

Case Studies

  • Anti-inflammatory Activity : In a study examining the effects of various benzaldehyde derivatives, this compound was shown to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro. This suggests a potential mechanism for its anti-inflammatory effects, which could be beneficial in treating conditions such as rheumatoid arthritis.
  • Anticancer Properties : Another investigation focused on the compound's cytotoxic effects on breast cancer cell lines (e.g., MCF-7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being suggested as a pathway for its anticancer activity.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can act as a competitive inhibitor for certain kinases involved in cancer progression, thereby providing insights into its mechanism as an anticancer agent.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer therapeutic.

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